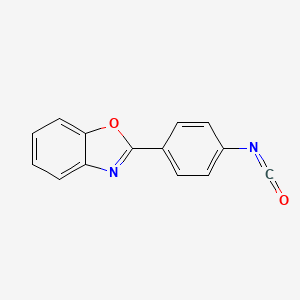
2-(4-Isocyanatophenyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isocyanatophenyl)-1,3-benzoxazole: is an organic compound characterized by the presence of an isocyanate group attached to a benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isocyanatophenyl)-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenyl derivatives with benzoxazole precursors. One common method includes the use of a palladium-catalyzed oxidative carbonylation and cyclization reaction. The reaction conditions often involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like dibutyltin dilaurate (DBTDL) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Isocyanatophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.
Polymerization: The compound can participate in polymerization reactions to form polyureas and polyurethanes, which are valuable in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Catalysts: Dibutyltin dilaurate (DBTDL) is commonly used to catalyze these reactions.
Major Products:
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
2-(4-Isocyanatophenyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of polyureas and polyurethanes, which have applications in coatings, adhesives, and foams.
Material Science: Employed in the development of advanced materials with unique thermal and mechanical properties.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Isocyanatophenyl)-1,3-benzoxazole primarily involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with compounds containing active hydrogen atoms, such as amines and alcohols . This reactivity allows the compound to form stable urea and urethane linkages, which are crucial in the formation of polymers like polyureas and polyurethanes .
Comparación Con Compuestos Similares
4-Isocyanatobenzyl Cyanide: Another isocyanate compound with similar reactivity but different applications.
Methylene Diphenyl Diisocyanate (MDI): Widely used in the production of polyurethanes and has similar reactivity with nucleophiles.
Uniqueness: Its ability to form stable polymers with unique thermal and mechanical properties sets it apart from other isocyanate compounds .
Propiedades
Número CAS |
918435-34-4 |
|---|---|
Fórmula molecular |
C14H8N2O2 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
2-(4-isocyanatophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C14H8N2O2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
Clave InChI |
LAYTZIUTRQXNSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
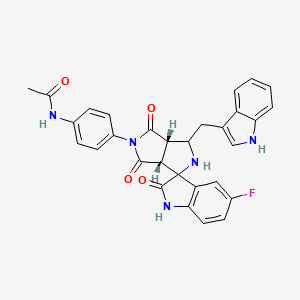

![2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12620895.png)

![5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620907.png)

![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
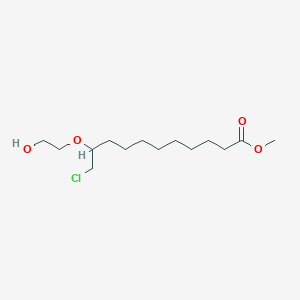
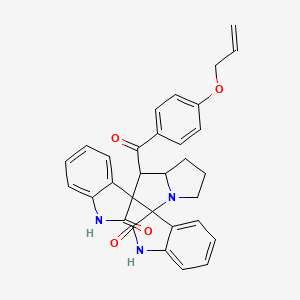
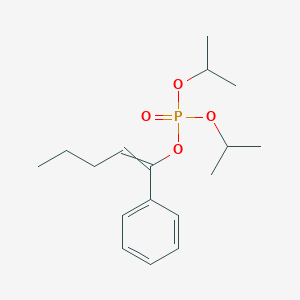
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
![2-({1-[6-(1H-Imidazol-1-yl)pyridazin-3-yl]piperidin-4-yl}oxy)benzonitrile](/img/structure/B12620948.png)
